Cas no 26446-35-5 (Monoacetin)

Monoacetin 化学的及び物理的性質

名前と識別子

-

- Glyceryl monoacetate

- 1,2,3-propanetriol, monoacetate

- 1-monoacetin

- acetin

- alpha-monoacetin

- glycerol, 1-acetate

- Glycerol Acetate, Mono

- glycerol alpha-monoacetate

- glycerol monoacetate

- glyceryl acetate

- monacetin

- Monoacetin

- Monoacetin, contains mixed analogs

- monoacetyl glycerine

- Monoacetin (contains Di-,Tri-, Glycerol)

- Monoacetin(Technical)

- Acetin,mono

- Glycerol Monoacetate, tech., Mixture of isoMers, cont. varying aMounts of diacetate

- Hallco C-918

- Monacetine

- mono-aceti

- MONOACETINE

- Myvacet

- Glycerol acetate

- 1,2,3-Propanetriol monoacetate

- 1,3-Propanetriol, 1-acetate

- J-016426

- Acetoglyceride

- UNII-84IK99H5ZH

- NS00020920

- ACETIN, 1-MONO-

- NSC 35010

- WLN: Q1YQ1OV1

- 1,2,3-Propanetriol, 1-acetate

- 84IK99H5ZH

- Acetyl monoglyceride

- 1335-58-6

- HSDB 4285

- Acetic acid monoglyceride

- Glycerin monoacetate

- Mono-acetin

- EINECS 203-415-7

- Glycerine monoacetate

- NSC35010

- .alpha.-Monoacetin

- SCHEMBL33457

- (+-)-2,3-Dihydroxypropyl acetate

- MG 2:0

- Q27252646

- 1,2,3,-Propanetriol monoacetate

- MFCD00036185

- Glycerol .alpha.-monoacetate

- FT-0621749

- 1,2,3-Propanetriol, acetate

- (+/-)-2,3-DIHYDROXYPROPYL ACETATE

- Glycerol 1-Acetate (Technical grade)

- Acetic acid, monoglyceride

- Glycerol 1-monoacetate

- Glyceryl 1-monoacetate

- 1-MONOACETIN [USP IMPURITY]

- SB84223

- AS-44339

- EINECS 215-637-1

- acetyl glyceryl ether

- 93713-40-7

- 2,3-Dihydroxypropyl acetate

- acetic acid 2,3-dihydroxy-propyl ester

- 26446-35-5

- UNII-1NA86SF2H2

- DTXSID4041579

- AKOS027320964

- Glycerol 1-acetate

- Glyceryl 1-acetate

- A902062

- 1NA86SF2H2

- EINECS 247-704-6

- Acetin, mono-

- (.+/-.)-2,3-Dihydroxypropyl acetate

- NSC-35010

- Glycerine 1-acetate

- 106-61-6

- AI3-24158

- MAG 2:0

- 1,2,3-Propanetriol,acetate

- CCRIS 5881

- A10893

-

- MDL: MFCD00036185

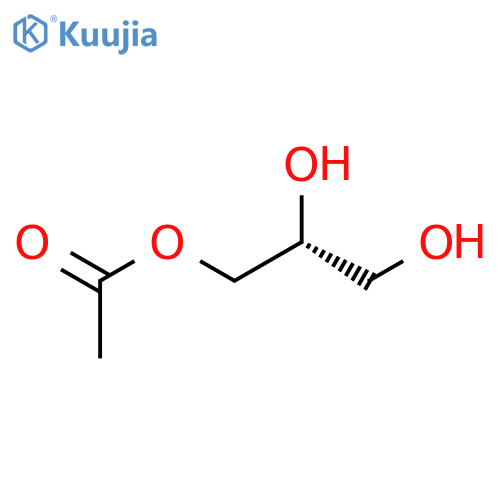

- インチ: 1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3

- InChIKey: SRXNGZAZCDOTAM-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OCC(CO)O.CC(=O)OC(CO)CO

計算された属性

- せいみつぶんしりょう: 134.05800

- どういたいしつりょう: 134.058

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 91

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 色と性状: 無色粘稠な液体で、水分を吸収しやすい。

- 密度みつど: 1.21

- ゆうかいてん: 158 ºC

- ふってん: 153 ºC (12 mmHg)

- フラッシュポイント: 145 °C

- 屈折率: 1.4500

- すいようせい: 解体

- PSA: 66.76000

- LogP: -1.09730

- ようかいせい: 水、アルコール、塩素化炭化水素と混和し、部分的にエーテル、ベンゼンに溶解し、石油エーテルに溶解しない。

- マーカー: 14,6242

- かんど: Hygroscopic

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Monoacetin セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S24/25

- RTECS番号:AK3595000

- TSCA:Yes

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:S24/25

- リスク用語:R68

Monoacetin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB116939-250 g |

Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate; . |

26446-35-5 | 250 g |

€123.80 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63305-5ml |

Monoacetin |

26446-35-5 | ≥40%(GC) | 5ml |

¥38.0 | 2023-09-05 | |

| City Chemical | M4021-10KG |

Monoacetin |

26446-35-5 | technical | 10kg |

$667.04 | 2023-09-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G862602-5ml |

Glycerol Monoacetate (contains Di-,Tri-, Glycerol) |

26446-35-5 | ≥40%(GC) | 5ml |

¥48.00 | 2022-01-10 | |

| TRC | M235015-250g |

Monoacetin |

26446-35-5 | 250g |

$ 295.00 | 2023-01-12 | ||

| TRC | M235015-500g |

Monoacetin |

26446-35-5 | 500g |

$ 490.00 | 2023-01-12 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-269215A-500 g |

Glycerol monoacetate, |

26446-35-5 | 500g |

¥1,880.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-269215C-2 kg |

Glycerol monoacetate, |

26446-35-5 | 2kg |

¥3,761.00 | 2023-07-10 | ||

| abcr | AB116939-500 g |

Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate; . |

26446-35-5 | 500g |

€163.80 | 2023-02-24 | ||

| City Chemical | M4021-250GM |

Monoacetin |

26446-35-5 | technical | 250gm |

$35.57 | 2023-09-19 |

Monoacetin 関連文献

-

D. Chapman J. Chem. Soc. 1963 131

-

S. Kanimozhi,V. Ramani,A. Pandurangan New J. Chem. 2018 42 18942

-

Bernd Plietker,Meike Niggemann,Anja Pollrich Org. Biomol. Chem. 2004 2 1116

-

Xu Zhang,Xiaodan Chen,Haojiang Zhai,Shihua Liu,Chenyang Hu,Liu Leo Liu,Shuhai Wang,Zhongshu Li Dalton Trans. 2020 49 6384

-

Christina Zitzer,Thomas W. T. Muesmann,Jens Christoffers,Christian Schwickert,Rainer P?ttgen,Mathias S. Wickleder CrystEngComm 2014 16 11064

-

M. A. Rasool,I. F. J. Vankelecom Green Chem. 2019 21 1054

-

Zhihua Li,Shaowu Du,Xintao Wu Dalton Trans. 2004 2438

-

Gizelle Sánchez,Jarrod Friggieri,Adesoji A. Adesina,Bogdan Z. Dlugogorski,Eric M. Kennedy,Michael Stockenhuber Catal. Sci. Technol. 2014 4 3090

-

9. 110. Dithiols. Part IV. The reaction of toluene-p-sulphonates and methanesulphonates with potassium thiolacetate: a new method for the preparation of thiolsJ. H. Chapman,L. N. Owen J. Chem. Soc. 1950 579

-

Chechia Hu,Chien-Wei Chang,Masaaki Yoshida,Ke-Hsuan Wang J. Mater. Chem. A 2021 9 7048

Monoacetinに関する追加情報

Monoacetin (CAS No. 26446-35-5): A Comprehensive Overview

Monoacetin, also known as monoethyl acetylsalicylate, is a chemical compound with the CAS registry number 26446-35-5. It is a derivative of acetylsalicylic acid (aspirin) and is widely recognized for its role in various pharmaceutical and industrial applications. This compound has garnered significant attention in recent years due to its unique chemical properties and potential therapeutic benefits. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to Monoacetin.

The molecular structure of Monoacetin consists of an acetyl group attached to the hydroxyl group of salicylic acid, forming a stable ester. This structure not only enhances its stability but also contributes to its bioavailability. Recent studies have highlighted the importance of Monoacetin in drug delivery systems, where its ability to improve the solubility and absorption of active pharmaceutical ingredients (APIs) has been extensively explored. Researchers have demonstrated that incorporating Monoacetin into nanocarriers can significantly enhance the targeting efficiency of drugs, making it a promising candidate for advanced drug delivery technologies.

One of the most notable applications of Monoacetin is in the field of pharmacology. It has been used as an intermediate in the synthesis of various anti-inflammatory and analgesic agents. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* have shown that Monoacetin derivatives exhibit potent anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings have opened new avenues for the development of safer and more effective pain-relief medications.

In addition to its pharmacological applications, Monoacetin has found utility in the cosmetics industry. Its ability to penetrate the skin deeply makes it an ideal ingredient in skincare products aimed at improving hydration and reducing inflammation. Recent advancements in cosmeceutical formulations have leveraged Monoacetin's properties to create innovative products that address a wide range of skin concerns, from acne to aging.

The synthesis of Monoacetin involves a multi-step process that typically begins with the esterification of salicylic acid. Researchers have recently developed more efficient and environmentally friendly methods for synthesizing this compound. For example, green chemistry approaches utilizing microwave-assisted synthesis have been reported to significantly reduce reaction times while maintaining high yields. These innovations not only enhance the scalability of production but also align with global efforts to promote sustainable chemical manufacturing.

From an environmental perspective, understanding the fate and behavior of Monoacetin in natural systems is crucial. Studies conducted by environmental scientists have shown that Monoacetin undergoes rapid biodegradation under aerobic conditions, minimizing its potential impact on ecosystems. This finding is particularly relevant for industries involved in large-scale production or application of this compound, as it underscores the importance of adopting best practices to prevent contamination.

Recent breakthroughs in computational chemistry have also contributed to our understanding of Monoacetin's molecular interactions. Advanced molecular modeling techniques have provided insights into its binding affinity with various biological targets, paving the way for the design of more potent drug candidates. For instance, researchers at leading institutions such as Stanford University have utilized machine learning algorithms to predict the pharmacokinetic profiles of Monoacetin derivatives, enabling faster drug discovery processes.

In conclusion, Monoacetin (CAS No. 26446-35-5) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern science and technology. As research continues to uncover new potentials for this compound, we can expect even more innovative uses that benefit society at large.

26446-35-5 (Monoacetin) 関連製品

- 108-65-6(1-methoxypropan-2-yl acetate)

- 54839-24-6(2-Acetoxy-1-ethoxypropane)

- 623-84-7(1,2-Diacetoxypropane)

- 25395-31-7(Diacetin (Mixture) (Technical Grade))

- 84540-57-8(Propylene glycol monomethyl ether acetate)

- 106-61-6(Glycerol 1-Acetate (Technical grade))

- 105-70-4(1,3-Diacetin (Technical grade, ~50%))

- 102-76-1(Triacetin)

- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)

- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)